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molecular formula C10H11N3O B8476421 7-Methoxy-5-methyl-1,8-naphthyridin-2-amine CAS No. 53788-52-6

7-Methoxy-5-methyl-1,8-naphthyridin-2-amine

Cat. No. B8476421
M. Wt: 189.21 g/mol
InChI Key: QYUUZYJPUVNIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04229456

Procedure details

To a suspension of 2-acetamido-5-methyl-7-chloro-1,8-naphthyridine (23.5 g., 0.10 mole) in 250 ml. of methanol is added sodium methoxide (16.2 g., 0.30 mole). The resulting solution is stirred at reflux under nitrogen atmosphere for 18 hours. The methanol is removed in vacuo and the residue is taken up in chloroform (250 ml.) and water (100 ml.). The chloroform layer is separated, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue is recrystallized from ethanol to yield 2-amino-5-methyl-7-methoxy-1,8-naphthyridine melting at 233°-236° C.
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[N:8][C:9](Cl)=[CH:10][C:11]=2[CH3:15])[N:6]=1)(=O)C.[CH3:17][O-:18].[Na+]>CO>[NH2:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[N:8][C:9]([O:18][CH3:17])=[CH:10][C:11]=2[CH3:15])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
C(C)(=O)NC1=NC2=NC(=CC(=C2C=C1)C)Cl
Step Two
Name
sodium methoxide
Quantity
16.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen atmosphere for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The methanol is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The chloroform layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=NC(=CC(=C2C=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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